molecular formula C16H20BrN3O B4648853 4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B4648853
M. Wt: 350.25 g/mol
InChI Key: SQGLUBHBORQPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C17H22BrN3O, and is a member of the pyrazole family of compounds.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory properties. It may also have neuroprotective effects and be effective in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and neurological disorders. Its anti-cancer and neuroprotective properties make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the study of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and infectious diseases. Additionally, further research is needed to determine its safety and efficacy in clinical trials.

Scientific Research Applications

4-bromo-N-(2-sec-butylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that this compound has anti-cancer properties and may be effective in treating certain types of cancer. Other areas of research include the study of its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.

properties

IUPAC Name

4-bromo-N-(2-butan-2-ylphenyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O/c1-5-10(2)12-8-6-7-9-13(12)18-16(21)15-14(17)11(3)20(4)19-15/h6-10H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGLUBHBORQPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=NN(C(=C2Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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